
Phenelzin
Übersicht
Beschreibung
Phenelzine is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. It is primarily used as an antidepressant and anxiolytic. Phenelzine is known for its effectiveness in treating major depressive disorder, especially in patients who do not respond to first and second-line treatments .
Wirkmechanismus
Phenelzine, also known as Phenethylhydrazine, is a monoamine oxidase inhibitor (MAOI) primarily used as an antidepressant and anxiolytic . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of Phenelzine.
Target of Action
Phenelzine’s primary targets are the enzymes monoamine oxidase A and B (MAO-A and MAO-B). These enzymes are responsible for the breakdown of monoamine neurotransmitters, including serotonin, melatonin, norepinephrine, epinephrine, and dopamine .
Mode of Action
Phenelzine acts as an inhibitor and substrate of monoamine oxidase, causing an elevation in brain levels of catecholamines and serotonin . It inhibits both isoforms of MAO, MAO-A and MAO-B, almost equally, with a slight preference for the former . This inhibition prevents the breakdown of the monoamine neurotransmitters, leading to an increase in their extracellular concentrations .
Biochemical Pathways
The inhibition of MAO by Phenelzine leads to an alteration in neurochemistry and neurotransmission. This action is thought to be the primary mediator in Phenelzine’s therapeutic benefits . The drug also has a number of pharmacological and neurochemical effects in addition to inhibition of MAO, contributing to its neuroprotective/neurorescue properties .
Pharmacokinetics
Phenelzine is rapidly absorbed from the gastrointestinal tract . The mean time to peak plasma concentration is 43 minutes, and the half-life is 11.6 hours .
Result of Action
The result of Phenelzine’s action is an alteration in neurochemistry and neurotransmission, leading to increased extracellular concentrations of monoamine neurotransmitters . This increase is thought to be the primary mediator in Phenelzine’s therapeutic benefits, including its antidepressant and anxiolytic effects .
Wissenschaftliche Forschungsanwendungen
Phenelzin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Es wird untersucht, wie es sich auf die Neurotransmitterspiegel auswirkt und welche potenziellen neuroprotektiven Eigenschaften es hat.
Medizin: Wird hauptsächlich zur Behandlung von schweren depressiven Störungen, Panikstörungen, sozialer Angststörung und anderen psychiatrischen Erkrankungen eingesetzt.
5. Wirkmechanismus
This compound wirkt, indem es das Enzym Monoaminoxidase (MAO) hemmt, das für den Abbau von Monoamin-Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung von MAO erhöht this compound die Konzentration dieser Neurotransmitter im Gehirn, was zu einer Verbesserung der Stimmung und einer Verringerung der Angst führt. Die Verbindung wirkt sich auch auf die Konzentration von Spurenaminen wie Phenethylamin und Tyramin aus, was weiter zu seinen therapeutischen Wirkungen beiträgt .
Biochemische Analyse
Biochemical Properties
Phenelzine plays a crucial role in biochemical reactions by inhibiting the activity of monoamine oxidase. This enzyme is responsible for the oxidative deamination of monoamines, which are neurotransmitters involved in regulating mood, arousal, and cognition . By inhibiting monoamine oxidase, phenelzine increases the levels of serotonin, norepinephrine, and dopamine in the brain . These neurotransmitters interact with various receptors and proteins, leading to changes in neuronal signaling and synaptic plasticity. Phenelzine also interacts with other biomolecules, such as trace amines and their associated receptors, which may contribute to its therapeutic effects .
Cellular Effects
Phenelzine exerts significant effects on various types of cells and cellular processes. In neuronal cells, phenelzine increases the levels of serotonin, norepinephrine, and dopamine, which enhances synaptic transmission and neuronal communication . This leads to improved mood, reduced anxiety, and increased cognitive function. Phenelzine also influences cell signaling pathways, such as the cyclic adenosine monophosphate pathway, which plays a role in regulating gene expression and cellular metabolism . Additionally, phenelzine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in neuronal cells .
Molecular Mechanism
The molecular mechanism of phenelzine involves the inhibition of monoamine oxidase, which prevents the breakdown of monoamines such as serotonin, norepinephrine, and dopamine . This inhibition leads to increased levels of these neurotransmitters in the brain, which enhances synaptic transmission and neuronal communication . Phenelzine binds to the active site of monoamine oxidase, forming a covalent bond with the enzyme and rendering it inactive . This binding interaction is irreversible, meaning that the enzyme remains inhibited until new monoamine oxidase is synthesized by the cell . Phenelzine also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenelzine change over time due to its stability, degradation, and long-term impact on cellular function. Phenelzine is relatively stable under physiological conditions, but it can be metabolized by liver enzymes into various metabolites . Over time, the levels of phenelzine and its metabolites in the body decrease, leading to a gradual reduction in its therapeutic effects . Long-term studies have shown that phenelzine can have sustained effects on cellular function, including increased synaptic plasticity and neuroprotection . Prolonged use of phenelzine may also lead to the development of tolerance, requiring higher doses to achieve the same therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of phenelzine vary with different dosages. At low doses, phenelzine increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to improved mood and reduced anxiety . At higher doses, phenelzine can cause adverse effects, such as hypertension, dizziness, and edema . These toxic effects are likely due to the excessive accumulation of monoamines and their metabolites in the brain and other tissues . Threshold effects have been observed in animal studies, where a certain dosage is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
Phenelzine is involved in several metabolic pathways, including the oxidative deamination of monoamines and the acetylation of its metabolites . The primary metabolic pathway for phenelzine involves its conversion to phenylacetic acid, 2-phenylethylamine, and 4-hydroxyphenylacetic acid . These metabolites are further metabolized by liver enzymes and excreted in the urine . Phenelzine also interacts with various enzymes and cofactors involved in these metabolic pathways, such as monoamine oxidase and acetyltransferases . These interactions can affect the metabolic flux and levels of metabolites in the body .
Transport and Distribution
Phenelzine is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, phenelzine is transported by specific transporters and binding proteins that facilitate its uptake and distribution . These transporters and binding proteins can affect the localization and accumulation of phenelzine in different cellular compartments . Phenelzine is also distributed to other tissues, such as the liver and kidneys, where it is metabolized and excreted .
Subcellular Localization
The subcellular localization of phenelzine is crucial for its activity and function. Phenelzine is primarily localized in the mitochondria, where monoamine oxidase is located . This localization allows phenelzine to effectively inhibit the enzyme and increase the levels of monoamines in the brain . Phenelzine may also be localized in other cellular compartments, such as the cytoplasm and nucleus, where it can interact with other biomolecules and affect cellular function . Post-translational modifications, such as acetylation, can influence the subcellular localization and activity of phenelzine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Phenelzin kann durch die Reaktion von Hydrazin mit Phenethylbromid synthetisiert werden. Die Reaktion findet typischerweise unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol statt. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte erforderlich sind, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .
Arten von Reaktionen:
Oxidation: this compound kann durch Oxidation zu Phenylessigsäure und anderen Metaboliten umgewandelt werden.
Reduktion: Es kann reduziert werden, um verschiedene Hydrazinderivate zu bilden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit halogenierten Verbindungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierte Verbindungen wie Phenethylbromid werden in Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Phenylessigsäure, 2-Phenylethylamin und 4-Hydroxyphenylessigsäure.
Reduktion: Verschiedene Hydrazinderivate.
Substitution: this compound und seine Derivate.
Vergleich Mit ähnlichen Verbindungen
Phenelzin wird oft mit anderen Monoaminoxidase-Hemmern wie Tranylcypromin und Isocarboxazid verglichen. Während alle drei Verbindungen MAO hemmen, ist this compound in seiner Hydrazinstruktur einzigartig, was zu seinem spezifischen pharmakologischen Profil beiträgt. Im Gegensatz zu Tranylcypromin und Isocarboxazid hat this compound ein breiteres Wirkungsspektrum, das sowohl MAO-A als auch MAO-B fast gleichmäßig beeinflusst .
Ähnliche Verbindungen:
Tranylcypromin: Ein weiterer nicht-selektiver MAOI, jedoch mit einer anderen chemischen Struktur.
Die einzigartige Struktur von this compound und sein breites Wirkungsspektrum machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.
Eigenschaften
IUPAC Name |
2-phenylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCZJUITONUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041094 | |
| Record name | Phenelzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenelzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 74 °C at 0.1 mm Hg | |
| Record name | Phenelzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenelzine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
1.11e+01 g/L | |
| Record name | Phenelzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenelzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The basic mechanism of action of phenelzine acts as an inhibitor and substrate of monoamine oxidase which subsequently causes an elevation in brain levels of catecholamines and serotonin. It also presents a similar structure to amphetamine which explains the effect on the uptake and release of dopamine, noradrenaline, and serotonin. Phenelzine has been reported to inhibit tyrosine aminotransferase, aromatic amino acid decarboxylase, and dopamine B-hydroxylase., The antidepressant phenelzine is a monoamine oxidase inhibitor known to inhibit various other enzymes, among them semicarbazide-sensitive amine oxidase (currently named primary amine oxidase: SSAO/PrAO), absent from neurones but abundant in adipocytes. It has been reported that phenelzine inhibits adipocyte differentiation of cultured preadipocytes. To further explore the involved mechanisms, our aim was to study in vitro the acute effects of phenelzine on de novo lipogenesis in mature fat cells. Therefore, glucose uptake and incorporation into lipid were measured in mouse adipocytes in response to phenelzine, other hydrazine-based SSAO/PrAO-inhibitors, and reference agents. None of the inhibitors was able to impair the sevenfold activation of 2-deoxyglucose uptake induced by insulin. Phenelzine did not hamper the effect of lower doses of insulin. However, insulin-stimulated glucose incorporation into lipids was dose-dependently inhibited by phenelzine and pentamidine, but not by semicarbazide or BTT2052. In contrast, all these SSAO/PrAO inhibitors abolished the transport and lipogenesis stimulation induced by benzylamine. These data indicate that phenelzine does not inhibit glucose transport, the first step of lipogenesis, but inhibits at 100 uM the intracellular triacylglycerol assembly, consistently with its long-term anti-adipogenic effect and such rapid action was not found with all the hydrazine derivatives tested. Therefore, the alterations of body weight control consecutive to the use of this antidepressant drug might be not only related to central effects on food intake/energy expenditure, but could also depend on its direct action in adipocytes. Nonetheless, phenelzine antilipogenic action is not merely dependent on SSAO/PrAO inhibition., Phenelzine (PZ) is a scavenger of the lipid peroxidation (LP)-derived reactive aldehyde 4-hydroxynonenal (4-HNE) due to its hydrazine functional group, which can covalently react with 4-HNE. In this study, /the researchers/ first examined the ability of PZ to prevent the respiratory depressant effects of 4-HNE on normal isolated brain cortical mitochondria. Second, in rats subjected to controlled cortical impact traumatic brain injury (CCI-TBI), /the researchers/ evaluated PZ (10 mg/kg subcutaneously at 15 minutes after CCI-TBI) to attenuate 3-hour post-TBI mitochondrial respiratory dysfunction, and in separate animals, to improve cortical tissue sparing at 14 days. While 4-HNE exposure inhibited mitochondrial complex I and II respiration in a concentration-dependent manner, pretreatment with equimolar concentrations of PZ antagonized these effects. Western blot analysis demonstrated a PZ decrease in 4-HNE in mitochondrial proteins. Mitochondria isolated from peri-contusional brain tissue of CCI-TBI rats treated with vehicle at 15 minutes after injury showed a 37% decrease in the respiratory control ratio (RCR) relative to noninjured mitochondria. In PZ-treated rats, RCR suppression was prevented (P<0.05 versus vehicle). In another cohort, PZ administration increased spared cortical tissue from 86% to 97% (P<0.03). These results suggest that PZ's neuroprotective effect is due to mitochondrial protection by scavenging of LP-derived 4-HNE., Phenelzine is a monoamine oxidase (MAO) inhibitor used in treatment of depression and anxiety disorders. It also elevates brain levels of gamma-aminobutyric acid (GABA) and inhibits primary amine oxidase (PrAO), an enzyme whose activity and/or expression has been reported to be increased in diabetes mellitus, Alzheimer's disease and cardiovascular disorders. Phenelzine is not only an inhibitor of, but also a substrate for, MAO and it has been suggested that an active metabolite, namely beta-phenylethylidenehydrazine (PEH), is responsible for phenelzine's effects on amino acids. PEH is also a strong inhibitor of PrAO but has weak effects on MAO. PEH has a double bond and can thus exist as (E)- and (Z)-geometric isomers, but to date the two isomers have not been compared with regard to their neurochemical effects. /The researchers/ have investigated the effects of phenelzine, (E)- and (Z)-PEH on rat whole brain levels of amino acids, biogenic amine neurotransmitters and methylamine (an endogenous substrate of PrAO). Under the conditions used in the study, (E)- and (Z)-PEH appear to be equivalent in their neurochemical properties. Both PEH isomers and phenelzine produced marked increases in rat brain levels of GABA and alanine while decreasing brain levels of glutamine. Phenelzine increased brain levels of biogenic amine neurotransmitters (noradrenaline, dopamine and serotonin), whereas neither PEH isomer altered levels of these neurotransmitters to a considerable extent. All three drugs significantly increased rat brain levels of methylamine, with (E)- and (Z)-PEH causing a greater increase than phenelzine. These results are discussed in relation to the possible therapeutic applications of these drugs., Multiple sclerosis (MS) and the animal model, experimental autoimmune encephalomyelitis (EAE), are both accompanied by motor and non-motor symptoms. Pathological changes in the activities of key neurotransmitters likely underlie many of these symptoms. We have previously described disturbances in the levels of 5-hydroxytryptamine (5-HT/serotonin), noradrenaline (NE) and ?-aminobutyric acid (GABA) in a mouse model of EAE. The potential therapeutic effect of a drug that targets these three neurotransmitters, the antidepressant and anti-panic drug phenelzine (PLZ), was assessed in mice with MOG(35-55) induced EAE. The neurotransmitter content of EAE and control tissue after PLZ administration was first evaluated by HPLC. The ability of PLZ treatment to modulate EAE disease course and clinical signs was then assessed. Daily PLZ treatment, starting seven days after disease induction, delayed EAE onset, reduced disease severity in the chronic phase and was associated with substantial improvements in exploratory behavior and a novel measure of sickness and/or depression. Upon completion of the experiment, PLZ's effects on histopathological markers of the disease were examined. No differences were observed in T cell infiltration, microglia/macrophage reactivity, demyelination or axonal injury in PLZ-treated spinal cords. However, EAE mice treated with PLZ showed a normalization of 5-HT levels in the ventral horn of the spinal cord that might account for the improvements in behavioral outcomes. These results demonstrate the therapeutic potential of MAO inhibitors such as PLZ in MS. Additionally, the behavioral changes observed in EAE mice indicate that alterations in non-motor or 'affective' measures may be valuable to consider in addition to traditional measures of gross locomotor function., For more Mechanism of Action (Complete) data for Phenelzine (11 total), please visit the HSDB record page. | |
| Record name | Phenelzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenelzine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
51-71-8 | |
| Record name | Phenelzine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenelzine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenelzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenelzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenelzine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENELZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O408N561GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenelzine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenelzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157-161ºC, Crystals; mp: 174 °C /Phenelzine hydrochloride/, < 25 °C | |
| Record name | Phenelzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00780 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenelzine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8127 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenelzine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014918 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
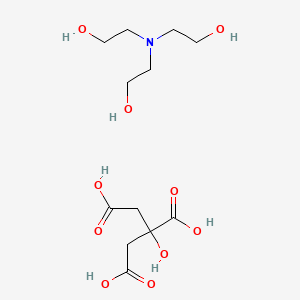
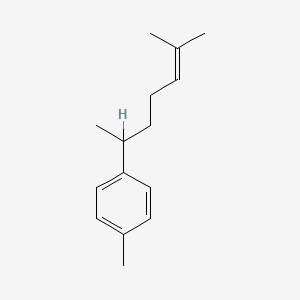

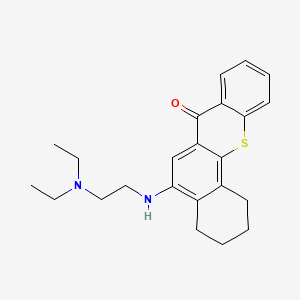
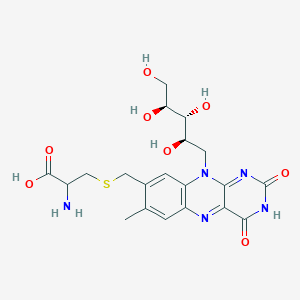

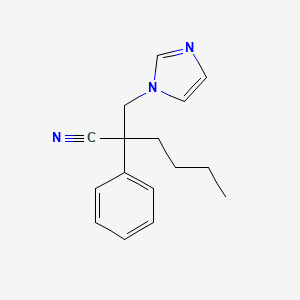
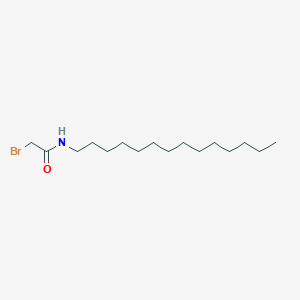

![7-Ethynyl-7-hydroxy-4a,6a-dimethyl-4,4a,4b,6,6a,7,8,9,9a,9b,10,11-dodecahydrocyclopenta[d]naphtho[1,2-b]pyran-2(3H)-one](/img/structure/B1198696.png)
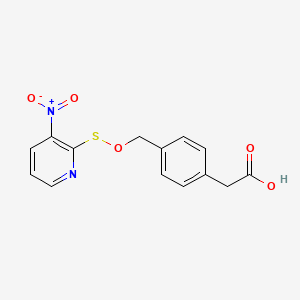
![6,6,9a-Trimethyldodecahydronaphtho[2,1-b]furan](/img/structure/B1198699.png)
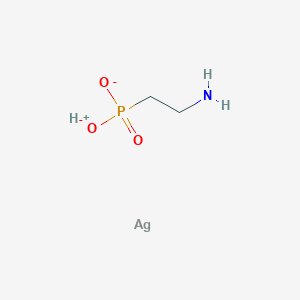
![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)
